2-(Methylthio)benzylamine
Overview
Description
2-(Methylthio)benzylamine is a chemical compound with the molecular formula C8H11NS . It is also known by other names such as (2-methylsulfanylphenyl)methanamine .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the reaction of benzylamine with other reagents . For instance, a novel Schiff base compound was synthesized by the chemical reaction of benzylamine and 4-carboxybenzaldehyde in ethanol .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered benzene ring attached to a methanamine group, with a methylthio group attached to the second carbon of the benzene ring . The molecular weight of the compound is 153.25 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 153.25 g/mol, and its exact mass and monoisotopic mass are both 153.06122053 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is also characterized by a rotatable bond count of 2 .Scientific Research Applications
Synthesis Applications
Synthesis of Fluorinated Compounds : The practical synthesis of 4‐fluoro‐2‐(methylthio)benzylamine, along with its sulfone and sulfonamide derivatives, has been reported. This synthesis involved regioselective introduction of the methylthio moiety and further functionalization to produce key intermediates (Perlow et al., 2007).
Benzylamines Synthesis : The development of novel, sustainable catalytic methodologies for the synthesis of a variety of benzylamines, including those involving 2-(methylthio)benzylamine, has been explored using a homogeneous iron complex. This methodology is important for providing access to these compounds, which are significant in pharmaceuticals (Yan et al., 2016).
Synthesis of Antidepressants : this compound derivatives have shown properties of potential antidepressants, being highly active and selective inhibitors of 5-hydroxytryptamine re-uptake in the brain (Jílek et al., 1989).
Environmental and Chemical Engineering Applications
Wastewater Treatment : Studies have identified derivatives of 2-(methylthio)benzothiazole, a related compound to this compound, in industrial wastewater. These compounds are shown to be incompletely removed in wastewater treatment, highlighting the need for improved removal techniques due to their potential environmental impact (Reemtsma et al., 1995).
CO2 Absorption in Post Combustion Capture Processes : Research has identified benzylamine, a compound structurally related to this compound, as a promising candidate for CO2 capture processes. This study focuses on the CO2 absorption into aqueous solutions of benzylamine and its formulations, indicating its potential in reducing atmospheric CO2 levels (Conway et al., 2015).
Photovoltaic Applications
- Photovoltaic Cells : Benzylamine, related to this compound, has been used as a surface passivation molecule to improve the moisture-resistance and electronic properties of perovskites in solar cells. This resulted in enhanced efficiency and stability of the photovoltaic cells (Wang et al., 2016).
Medical Imaging Applications
- Serotonin Transporter Imaging : A study on the radioligand (11)C-N,N-Dimethyl-2-(2-amino-4-methylphenylthio)benzylamine, structurally similar to this compound, demonstrated its suitability for PET studies of serotonin transporters in the human brain. This has potential applications in clinical studies on neuropsychiatric disorders (Lundberg et al., 2005).
Anticancer Research
- Anticancer Properties : The compound 2-acetyl-benzylamine, structurally similar to this compound, isolated from Adhatoda vasica leaves, showed potent anticancer properties against leukemia cells. This suggests its potential as a therapeutic agent against cancer (Balachandran et al., 2017).
Chemical Studies
Electrochemical Oxidation : The electrochemical oxidation of various substituted benzylamines, including those related to this compound, in different solvent systems, was investigated to understand their reactivity and solvent-solute interaction mechanisms (Thirumoorthi & Elango, 2007).
Synthesis of Copolymers : The synthesis of benzo[1,2-b:4,3-b']dithiophene/triphenylamine copolymers, involving derivatives of benzylamines, was studied for their optical and electroluminescent properties, demonstrating their potential in electronic applications (Nishide et al., 2008).
Metabolic Syndrome Treatment
- Treatment of Metabolic Syndrome : Benzylamine, a compound related to this compound, was found to improve glucose tolerance, reduce body weight gain, and lower circulating cholesterol in high-fat diet-fed mice. This suggests its potential as an oral agent to treat metabolic syndrome (Iffiú-Soltész et al., 2010).
DNA-Binding and Antioxidant Activity
- DNA-Binding and Antioxidant Activity : The study of silver(I) complexes containing V-shaped bis-benzimidazole ligands, including those derived from benzylamines, revealed their potential in DNA-binding and antioxidant activities (Wu et al., 2012).
Synthetic Methodologies
- Synthetic Methodologies for Fluoro Aldehydes and Ketones : A biomimetic reductive amination of fluoro aldehydes and ketones via a [1,3]-proton shift reaction was studied, involving N-benzylimines derived from benzylamine, for the preparation of fluorine-containing amines of biological interest (Ono et al., 1996).
Antimicrobial and Cytotoxicity Studies
- Antimicrobial and Cytotoxicity : Copper complexes of N-imine pendant derivatives of 2-(methylthio)aniline were synthesized and screened for their antimicrobial activity and cytotoxicity on mammalian cell cultures, indicating potential applications in biomedical fields (Cross et al., 2017).
Octopaminergic Agonist Activity
- Octopaminergic Agonist Activity : The study of 2-(substituted benzylamino)-2-thiazolines, related to this compound, demonstrated their activation of adenylate cyclase in cockroach ventral nerve cords, indicating their potential as octopaminergic agonists (Hirashima et al., 1992).
Palladium-Catalyzed Reactions
Palladium-Catalyzed Ortho-Trifluoromethylation : The Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, closely related to this compound, was explored for the preparation of ortho-trifluoromethyl-substituted benzylamines, useful in medicinal chemistry (Miura et al., 2013).
Palladium-Catalyzed Arylation and Iodination : A novel directing group was developed for benzylamine derivatives, facilitating ortho-C-H arylation and iodination of various substrates, including those related to this compound. This auxiliary shows promise for use in organic synthesis due to its versatility (Wang et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Benzylamine, a related compound, has been found to interact with enzymes such as trypsin . The 2nd position of benzothiazole, a similar structure, is known to be an active site in pharmaceutical chemistry .
Mode of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary .
Biochemical Pathways
Benzothiazole derivatives, which share a similar structure, have been found to have numerous biological applications, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Benzothiazole derivatives, which share a similar structure, have been found to have numerous biological applications, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, which is used in the synthesis of similar compounds, is influenced by a combination of mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
(2-methylsulfanylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEJLBIEESKJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371742 | |
Record name | 2-(Methylthio)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56004-83-2 | |
Record name | 2-(Methylthio)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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